molecular formula C15H19N3O2 B12778969 4,6(1H,5H)-Pyrimidinedione, 5,5-diethyl-2-((4-methylphenyl)amino)- CAS No. 87215-97-2

4,6(1H,5H)-Pyrimidinedione, 5,5-diethyl-2-((4-methylphenyl)amino)-

Cat. No.: B12778969
CAS No.: 87215-97-2
M. Wt: 273.33 g/mol
InChI Key: DOXSWIDHSAODQQ-UHFFFAOYSA-N
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Description

5,5-Diethyl-2-((4-methylphenyl)imino)barbituric acid is a derivative of barbituric acid, a compound that has been widely studied and used in various fields such as medicine, chemistry, and pharmacology. This compound is known for its hypnotic and sedative properties, making it a subject of interest in the development of therapeutic agents .

Preparation Methods

The synthesis of 5,5-Diethyl-2-((4-methylphenyl)imino)barbituric acid typically involves the reaction of barbituric acid derivatives with appropriate amines under controlled conditions. One common method includes the condensation of 5,5-diethylbarbituric acid with 4-methylphenylamine in the presence of a suitable catalyst. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

5,5-Diethyl-2-((4-methylphenyl)imino)barbituric acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions typically involve the use of reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions. Common reagents include halogens and alkylating agents.

    Condensation: It can participate in condensation reactions with aldehydes or ketones to form more complex structures

Scientific Research Applications

5,5-Diethyl-2-((4-methylphenyl)imino)barbituric acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,5-Diethyl-2-((4-methylphenyl)imino)barbituric acid involves its interaction with gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to sedative and hypnotic effects. This interaction modulates chloride ion channels, resulting in hyperpolarization of neuronal membranes and decreased neuronal excitability .

Comparison with Similar Compounds

5,5-Diethyl-2-((4-methylphenyl)imino)barbituric acid can be compared with other barbiturates such as:

    Phenobarbital: Known for its anticonvulsant properties.

    Pentobarbital: Used as a sedative and anesthetic agent.

    Butalbital: Commonly used in combination with other medications for the treatment of headaches.

    Thiopental: Used as an anesthetic agent in surgical procedures.

The uniqueness of 5,5-Diethyl-2-((4-methylphenyl)imino)barbituric acid lies in its specific chemical structure, which imparts distinct pharmacological properties compared to other barbiturates .

Properties

CAS No.

87215-97-2

Molecular Formula

C15H19N3O2

Molecular Weight

273.33 g/mol

IUPAC Name

5,5-diethyl-2-(4-methylphenyl)imino-1,3-diazinane-4,6-dione

InChI

InChI=1S/C15H19N3O2/c1-4-15(5-2)12(19)17-14(18-13(15)20)16-11-8-6-10(3)7-9-11/h6-9H,4-5H2,1-3H3,(H2,16,17,18,19,20)

InChI Key

DOXSWIDHSAODQQ-UHFFFAOYSA-N

Canonical SMILES

CCC1(C(=O)NC(=NC2=CC=C(C=C2)C)NC1=O)CC

Origin of Product

United States

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